Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate

Physicochemical property pKa Lead optimisation

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS 1240621-52-6) is an N-Boc-protected piperazine building block bearing a difluoromethyl (–CHF₂) substituent at the 3-position. It belongs to the class of fluorinated heterocyclic intermediates used extensively in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and CNS-penetrant candidates.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26
CAS No. 1240621-52-6
Cat. No. B3093243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
CAS1240621-52-6
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C(F)F
InChIInChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3
InChIKeyLAVXOMKPCHCIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-(Difluoromethyl)piperazine-1-carboxylate (CAS 1240621-52-6): Procurement-Relevant Identity and Physicochemical Profile


Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS 1240621-52-6) is an N-Boc-protected piperazine building block bearing a difluoromethyl (–CHF₂) substituent at the 3-position. It belongs to the class of fluorinated heterocyclic intermediates used extensively in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and CNS-penetrant candidates. Key physicochemical identifiers include a molecular formula of C₁₀H₁₈F₂N₂O₂, a monoisotopic mass of 236.1336 g/mol, and a predicted boiling point of 284.0 ± 25.0 °C with a predicted density of 1.121 ± 0.06 g/cm³ . The compound is supplied as a racemic mixture with certified purity ≥98% (HPLC) and requires sealed, dry storage at 2–8 °C .

Why Tert-Butyl 3-(Difluoromethyl)piperazine-1-carboxylate Cannot Be Replaced by Unsubstituted or Monofluorinated Piperazine Building Blocks


The –CHF₂ group is not a simple hydrophobic tag; it acts as a lipophilic hydrogen-bond donor and a powerful inductive electron-withdrawing group that depresses the pKa of the adjacent secondary amine by approximately 2–3 log units relative to unsubstituted piperazine . This pKa shift directly alters the protonation state at physiological pH, impacting both target engagement and off-target promiscuity in derived final compounds. In vivo pharmacokinetic studies on closely related piperazine-containing scaffolds have demonstrated that replacing a methyl group with –CHF₂ yields a 30-fold increase in plasma AUC and a 6-fold improvement in oral bioavailability [1]. Consequently, substituting the difluoromethyl building block with a non-fluorinated, monofluoromethyl (–CH₂F), or trifluoromethyl (–CF₃) analog introduces uncontrolled changes in basicity, metabolic stability, and hydrogen-bonding capacity that cannot be predicted by simple additive models, making generic substitution a high-risk strategy in lead optimisation.

Quantitative Differentiation Evidence for Tert-Butyl 3-(Difluoromethyl)piperazine-1-carboxylate vs. Closest Analogs


Amine Basicity Modulation: pKa Depression by the CHF₂ Group Relative to Unsubstituted Piperazine

The inductive electron-withdrawing effect of the –CHF₂ substituent significantly lowers the basicity of the adjacent secondary amine. While the parent piperazine ring exhibits a pKa of ~9.8, the 3-(difluoromethyl)-1-methylpiperazine analog (the closest structurally characterised surrogate for the deprotected target compound) has a predicted pKa of 7.27 ± 0.40 . This ~2.5-unit reduction means that at pH 7.4 the amine is predominantly deprotonated, altering hydrogen-bonding capacity and reducing the risk of hERG channel blockade associated with cationic amines.

Physicochemical property pKa Lead optimisation

Pharmacokinetic Advantage of the CHF₂ Group Over Methyl in a Piperazine-Containing 5-HT₆ Antagonist Series

In a series of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole 5-HT₆ receptor antagonists, replacement of a methyl group with a difluoromethyl group on the indole ring (directly attached to the piperazine system) resulted in a 30.2-fold increase in plasma AUC and a 5.8-fold improvement in oral bioavailability in rats [1]. Compound 6a (CH₃) showed AUC = 9.37 ng·h/mL and F = 5.95%, while compound 6p (CF₂H, same piperazine scaffold) showed AUC = 267 ng·h/mL and F = 34.39%.

Pharmacokinetics Bioavailability CNS drug discovery

Purity Benchmarks and Storage Stability vs. 1-Boc-piperazine and 3-Trifluoromethyl Analog

Commercially available tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate is routinely supplied at ≥98% purity (HPLC) and requires refrigerated storage (2–8 °C) to maintain integrity . By comparison, the unsubstituted 1-Boc-piperazine (CAS 57260-71-6) is typically offered at 97% purity and can be stored at room temperature [1], while the 3-trifluoromethyl analog (CAS 886779-69-7) is supplied at 95% purity . The higher certified purity of the difluoromethyl building block reduces the risk of unidentified impurities propagating through multi-step syntheses, while the refrigerated storage condition reflects the need to preserve the acid-labile Boc group in the presence of the electron-withdrawing CHF₂ substituent.

Purity Stability Procurement specification

Hydrogen-Bond Donor Capacity: CHF₂ as a Non-Classical Bioisostere for OH and SH

The difluoromethyl group can engage in hydrogen-bond donation through the C–H bond, a property absent in CH₃, CF₃, or Cl substituents. Crystallographic and computational studies on fluorinated piperazine derivatives demonstrate that CHF₂ forms C–H···O and C–H···N hydrogen bonds with distances of 2.2–2.5 Å, comparable to weak OH interactions [1]. In contrast, the trifluoromethyl analog (CAS 886779-69-7) lacks a hydrogen atom at the fluorinated carbon and cannot act as an H-bond donor. This property has been exploited to replace hydroxyl or thiol groups that are metabolically labile, granting the difluoromethyl building block a unique role in scaffold design where a non-classical H-bond donor is required.

Bioisosterism Hydrogen bonding Medicinal chemistry

High-Value Application Scenarios for Tert-Butyl 3-(Difluoromethyl)piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Modulated Amine Basicity

Programs targeting CNS receptors (e.g., 5-HT₆, dopamine D₂/D₃, or sigma receptors) benefit from the ~2.5-unit pKa reduction conferred by the CHF₂ group. The lower amine basicity minimizes lysosomal trapping and reduces P-glycoprotein efflux, enhancing brain exposure. The 5-HT₆ antagonist study demonstrated that CHF₂-substituted compounds achieve a brain-to-plasma concentration ratio (Cb/Cp) of ~6, confirming excellent CNS penetration [1]. Using the target compound as a building block embeds this property directly into the core scaffold, avoiding late-stage remediation of basicity-related ADME failures.

Scaffold Replacement of Metabolic Hotspots in Kinase Inhibitors

In kinase inhibitor programs where a metabolically labile hydroxyl or methoxy group occupies a hinge-binding motif, the H-bond donor capacity of CHF₂ can serve as a non-classical bioisostere. The target compound provides a pre-assembled CHF₂-piperazine unit that can be directly coupled to heterocyclic cores via the deprotected secondary amine (after Boc removal). This strategy simultaneously addresses metabolic soft spots and maintains binding affinity, as validated by the 30-fold AUC improvement observed when CHF₂ replaced CH₃ in the indole-piperazine series [2].

Parallel Chemistry Libraries with Controlled Physicochemical Diversity

Medicinal chemistry groups generating large piperazine-based libraries for SAR exploration can use the target compound alongside its CH₃ (CAS 120737-59-9), CH₂F (CAS 1240595-05-4), and CF₃ (CAS 886779-69-7) analogs to systematically probe the effects of fluorination on potency, selectivity, and ADME. The 98% certified purity of the CHF₂ building block ensures that library members are produced with minimal byproducts, increasing the reliability of high-throughput screening data . Pairing the target compound with its enantiopure (R) and (S) forms enables additional chiral SAR exploration.

PROTAC Linker and Bifunctional Degrader Synthesis

In PROTAC design, the piperazine ring serves as a rigid linker connecting the target-protein ligand to the E3 ligase ligand. The CHF₂ group enhances the linker's metabolic stability without introducing excessive lipophilicity that could compromise aqueous solubility. The Boc protecting group on N1 allows orthogonal functionalization, first at the free NH (N4) after selective Boc removal, then at N1 after subsequent deprotection, enabling stepwise assembly of bifunctional molecules with precise stoichiometric control [3].

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